molecular formula C10H11BrO3 B1528135 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid CAS No. 1352719-70-0

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

Cat. No. B1528135
CAS RN: 1352719-70-0
M. Wt: 259.1 g/mol
InChI Key: UHLZWQRBIQSTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C3H5BrO2/c4-2-1-3(5)6 . This indicates that the compound contains a bromine atom attached to a carbon atom, which is part of a propanoic acid group .

Scientific Research Applications

Synthesis of Monoisomeric Phthalocyanines

This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These are important in the field of materials science for their electronic and optical properties, which have potential applications in photovoltaics and photodynamic therapy .

Quaternization Agent in Amperometric Biosensors

It serves as a quaternization agent in amperometric biosensors. These biosensors are used for the detection of various biological and chemical substances and have significant applications in medical diagnostics and environmental monitoring .

Unfortunately, the available information does not provide enough details to outline six to eight unique applications. The applications mentioned above are based on the synthesis capabilities of this compound and its role in biosensor technology. For a more detailed analysis covering additional applications, access to specialized databases or scientific literature may be required.

Thermo Fisher Scientific - 3-(3-Bromophenyl)propionic acid MilliporeSigma - 3-Bromopropionic acid

properties

IUPAC Name

3-(3-bromo-4-hydroxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZWQRBIQSTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226866
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

CAS RN

1352719-70-0
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352719-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Reactant of Route 2
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Reactant of Route 5
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Reactant of Route 6
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.